molecular formula C20H23N3 B11966122 1-Benzyl-4-(o-toluidino)piperidine-4-carbonitrile CAS No. 972-17-8

1-Benzyl-4-(o-toluidino)piperidine-4-carbonitrile

Katalognummer: B11966122
CAS-Nummer: 972-17-8
Molekulargewicht: 305.4 g/mol
InChI-Schlüssel: PZPLFWQZPIAMRU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Benzyl-4-(o-toluidino)piperidine-4-carbonitrile is a chemical compound with the molecular formula C20H23N3 It is known for its complex structure, which includes a piperidine ring substituted with benzyl and o-toluidino groups, as well as a carbonitrile group

Vorbereitungsmethoden

The synthesis of 1-Benzyl-4-(o-toluidino)piperidine-4-carbonitrile typically involves the reaction of 1-benzylpiperidin-4-one with o-toluidine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Analyse Chemischer Reaktionen

1-Benzyl-4-(o-toluidino)piperidine-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the carbonitrile group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the o-toluidino group can be replaced by other nucleophiles under appropriate conditions.

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-Benzyl-4-(o-toluidino)piperidine-4-carbonitrile has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-Benzyl-4-(o-toluidino)piperidine-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Vergleich Mit ähnlichen Verbindungen

1-Benzyl-4-(o-toluidino)piperidine-4-carbonitrile can be compared with similar compounds such as:

  • 1-Benzyl-4-(m-toluidino)piperidine-4-carbonitrile
  • 1-Benzyl-4-(p-toluidino)piperidine-4-carbonitrile
  • 1-Benzyl-4-cyano-4-(ortho-toluidino)-piperidine

These compounds share structural similarities but differ in the position of the toluidino group or other substituents

Eigenschaften

CAS-Nummer

972-17-8

Molekularformel

C20H23N3

Molekulargewicht

305.4 g/mol

IUPAC-Name

1-benzyl-4-(2-methylanilino)piperidine-4-carbonitrile

InChI

InChI=1S/C20H23N3/c1-17-7-5-6-10-19(17)22-20(16-21)11-13-23(14-12-20)15-18-8-3-2-4-9-18/h2-10,22H,11-15H2,1H3

InChI-Schlüssel

PZPLFWQZPIAMRU-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=CC=C1NC2(CCN(CC2)CC3=CC=CC=C3)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.